molecular formula C20H28O9 B115995 Trachyspic acid CAS No. 149718-37-6

Trachyspic acid

Cat. No.: B115995
CAS No.: 149718-37-6
M. Wt: 412.4 g/mol
InChI Key: LQLCHKHILFZNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trachyspic acid is an oxaspiro compound that is 1,6-dioxaspiro[4.4]non-2-en-4-one substituted by a carboxymethyl group at position 2, carboxy groups at positions 2 and 3, an oxo group at position 9 and a nonyl group at position 8. Isolated from the culture broth of the fungus Talaromyces trachyspermus, it exhibits inhibitory activity against the enzyme heparanase. It has a role as a fungal metabolite and an EC 3.2.1.166 (heparanase) inhibitor. It is an oxaspiro compound and a tricarboxylic acid.

Scientific Research Applications

Inhibition of Tumor Cell Heparanase

Trachyspic acid, a new metabolite discovered from Talaromyces trachyspermus, has been identified as an inhibitor of tumor cell heparanase. This compound was found to have an IC50 value of 36 microM against heparanase, indicating its potential in cancer research and treatment strategies (Shiozawa et al., 1995).

Total Synthesis and Configuration Determination

The first total synthesis of (+/-)-trachyspic acid, which is known for its tumor cell heparanase inhibitory properties, was accomplished, and its relative configuration was determined. This synthesis is pivotal for understanding the structural aspects of this compound and its biological activity (Hirai et al., 2003).

Enantiospecific Synthesis

Research also focuses on the enantiospecific synthesis of (+)-trachyspic acid and its stereoisomers. This synthesis from a common precursor is critical for exploring its potential as a heparanase inhibitor and its application in medicinal chemistry (Zammit et al., 2007).

Development of Synthetic Methods

Further advancements in the synthesis of this compound involve the exploration of various chemical methods. For instance, the development of a three-component coupling approach for the construction of the this compound carbon skeleton marks a significant progress in the field of synthetic organic chemistry (Schmitt et al., 2011).

Alkyl Citrate Derivative Synthesis

The synthesis of this compound 19-n-butyl ester, an alkyl citrate derivative, represents another aspect of research focused on creating variants of this compound with potentially different or enhanced biological activities (Rafaniello & Rizzacasa, 2020).

Properties

CAS No.

149718-37-6

Molecular Formula

C20H28O9

Molecular Weight

412.4 g/mol

IUPAC Name

2-(carboxymethyl)-8-nonyl-9-oxo-1,6-dioxaspiro[4.4]non-7-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C20H28O9/c1-2-3-4-5-6-7-8-9-13-12-28-20(16(13)23)10-14(17(24)25)19(29-20,18(26)27)11-15(21)22/h12,14H,2-11H2,1H3,(H,21,22)(H,24,25)(H,26,27)

InChI Key

LQLCHKHILFZNKF-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O

Synonyms

trachyspic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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